molecular formula C14H20BrN3O2 B2615949 4-((3-bromopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide CAS No. 1448029-48-8

4-((3-bromopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide

Cat. No.: B2615949
CAS No.: 1448029-48-8
M. Wt: 342.237
InChI Key: UWONZORMNDYBFW-UHFFFAOYSA-N
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Description

4-((3-Bromopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a piperidine carboxamide core, a privileged scaffold in drug discovery known for its versatility and potential in modulating biological targets. The structure integrates a brominated pyridinyl ether, which can serve as a key handle for further synthetic elaboration via cross-coupling reactions, making it a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies. Compounds based on the piperidine carboxamide structure have demonstrated potent and selective biological activity in high-throughput phenotypic screens. For instance, structurally related analogs have been identified as inhibitors of cholesterol biosynthesis, showing selective cytotoxicity against colorectal cancer (CRC) cell lines with truncating mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene, which is a key driver in the majority of CRC cases . This suggests potential research applications for this compound in developing targeted therapies for specific cancer genotypes. Furthermore, piperidine carboxamides have also been explored as proteasome inhibitors, exhibiting potent anti-malarial activity by selectively targeting the Plasmodium falciparum proteasome without significant cytotoxicity to human cells . The structural motifs present in this compound make it a promising building block for researchers working in multiple therapeutic areas, including cancer and infectious diseases. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-(3-bromopyridin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-10(2)17-14(19)18-8-5-11(6-9-18)20-13-12(15)4-3-7-16-13/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWONZORMNDYBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-bromopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide typically involves the following steps:

    Formation of 3-bromopyridin-2-ol: This intermediate can be synthesized by bromination of 2-hydroxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Coupling Reaction: The 3-bromopyridin-2-ol is then reacted with N-isopropylpiperidine-1-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted pyridine derivatives.

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in transition metal-catalyzed reactions.

Biology:

    Drug Discovery: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine:

    Antimicrobial Agents: Research is ongoing to explore its efficacy as an antimicrobial agent.

    Cancer Research: The compound is being studied for its potential anticancer properties.

Industry:

    Material Science: It is used in the development of novel materials with specific properties.

    Agriculture: The compound is explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 4-((3-bromopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

  • Piperidine vs. Piperazine/Pyrrolidine Derivatives: The target compound features a piperidine ring, while analogs such as tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate (Example 27 in ) incorporate a piperazine core. Piperazine derivatives often exhibit enhanced solubility due to increased polarity but may require additional deprotection steps (e.g., trifluoroacetic acid treatment) .
  • Substituent Effects on Pyridine :
    The 3-bromo substituent in the target compound distinguishes it from analogs like tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate (29) , which bears a bromine at the 5-position. This positional variation impacts steric hindrance and electronic effects during coupling reactions, as seen in the higher yield (61%) of compound 29 compared to 43% for compound 28 .

Physicochemical and Spectroscopic Properties

NMR Spectral Analysis

  • Target Compound : Expected proton signals include:
    • δ 1.2–1.4 ppm (isopropyl CH3), δ 3.5–4.0 ppm (piperidine CH2), and δ 8.2–8.5 ppm (pyridine aromatic protons).
  • Comparison with Analogs :
    • Compound 28: δ 7.8–8.1 ppm (pyridine protons), δ 3.6–4.2 ppm (morpholine CH2) .
    • Compound 29: δ 1.0–1.3 ppm (cyclopropyl CH), δ 4.3 ppm (methyl carbamate) .

Chromatographic Behavior

HPLC analysis (Example 28 conditions in ) reveals that bromine position and substituent bulkiness influence retention times. For instance, trifluoroacetic acid-modified mobile phases resolve polar derivatives (e.g., morpholine) earlier than lipophilic analogs (e.g., isopropyl carboxamide) .

Biological Activity

The compound 4-((3-bromopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H16_{16}BrN3_{3}O
  • Molecular Weight : 300.19 g/mol

The compound is primarily recognized for its role as an NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome inhibitor . The NLRP3 inflammasome is crucial in the inflammatory response, and its dysregulation is linked to various diseases, including autoimmune disorders and metabolic syndromes. By inhibiting NLRP3, this compound may help mitigate inflammatory responses associated with these conditions .

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In cellular assays, it has shown the ability to reduce the secretion of pro-inflammatory cytokines such as IL-1β and IL-18, which are critical mediators in inflammatory pathways .

Anti-inflammatory Effects

A study investigating the effects of various NLRP3 inhibitors included this compound, revealing that it effectively reduced inflammation in murine models of acute lung injury. The results indicated a decrease in neutrophil infiltration and lower levels of inflammatory mediators in treated groups compared to controls .

Data Summary Table

Parameter Value
IUPAC NameThis compound
Molecular FormulaC13_{13}H16_{16}BrN3_{3}O
Molecular Weight300.19 g/mol
NLRP3 Inhibition IC50Not specified; inferred from related compounds
Anti-inflammatory ActivitySignificant reduction in IL-1β and IL-18 secretion
Cancer Cell ApoptosisEnhanced by structural analogs

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